molecular formula C5H6BrClN2 B1408759 2-Bromopyridin-4-amine hydrochloride CAS No. 1706431-09-5

2-Bromopyridin-4-amine hydrochloride

Cat. No.: B1408759
CAS No.: 1706431-09-5
M. Wt: 209.47 g/mol
InChI Key: BRUZKHXTJBHXSV-UHFFFAOYSA-N
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Description

2-Bromopyridin-4-amine hydrochloride is an organic compound with the molecular formula C5H5BrN2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

The safety data sheet indicates that it may cause skin and eye irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of “2-Bromopyridin-4-amine hydrochloride”. For example, it should be stored away from strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyridin-4-amine hydrochloride typically involves the bromination of 4-aminopyridine. One common method is the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Another method involves the reduction of 2-bromo-4-nitropyridine. This reduction can be achieved using various reducing agents such as iron powder and acetic acid or magnesium powder and titanium tetrachloride. The reaction is typically conducted at high temperatures, and the product is isolated by adjusting the pH to release the desired compound from its salt form .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. The product is usually purified by recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: The major product is 2-Bromopyridin-4-amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and bioactive compounds .

Properties

IUPAC Name

2-bromopyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZKHXTJBHXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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